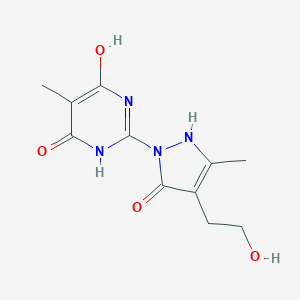![molecular formula C20H20N4O3S2 B276189 N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B276189.png)
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of tyrosine kinases, which play a critical role in the signaling pathways of cytokines and growth factors. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea selectively inhibits JAK3, which is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the proliferation and activation of T cells and other immune cells. By inhibiting JAK3, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, in immune cells. In addition, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea reduces the activation and proliferation of T cells and other immune cells, leading to a reduction in inflammation and tissue damage in autoimmune diseases. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, with no significant adverse effects on hematological, renal, or hepatic functions.
Advantages and Limitations for Lab Experiments
One of the advantages of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its selectivity for JAK3, which minimizes off-target effects and reduces the risk of toxicity. N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has also been shown to have a favorable safety profile, making it a promising candidate for long-term use in autoimmune diseases. However, one of the limitations of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea is its relatively low solubility, which may limit its bioavailability and efficacy in vivo. In addition, the use of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea may increase the risk of infections due to its immunosuppressive effects.
Future Directions
Future research on N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could focus on the development of more potent and selective JAK3 inhibitors with improved solubility and bioavailability. In addition, the therapeutic potential of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea could be further explored in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. The role of JAK3 in cancer progression and immune surveillance could also be investigated, as JAK3 inhibitors may have potential applications in cancer immunotherapy. Finally, the long-term safety and efficacy of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea in clinical settings could be further evaluated in larger and longer-term clinical trials.
Synthesis Methods
The synthesis of N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-cyclopropyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid, which is then converted to the corresponding thiol using Lawesson's reagent. The thiol is then acetylated and coupled with N-methylurea to yield N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea. The overall yield of the synthesis is around 15%.
Scientific Research Applications
N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in various autoimmune diseases. In animal models of rheumatoid arthritis, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has been shown to reduce joint inflammation and cartilage damage. In clinical trials, N-({[3-cyclopropyl-6-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
Molecular Formula |
C20H20N4O3S2 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[3-cyclopropyl-6-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C20H20N4O3S2/c1-11-3-5-12(6-4-11)15-9-14-17(29-15)18(26)24(13-7-8-13)20(22-14)28-10-16(25)23-19(27)21-2/h3-6,9,13H,7-8,10H2,1-2H3,(H2,21,23,25,27) |
InChI Key |
XNWYHJGOSZIJDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)NC(=O)NC)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(3,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276116.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)